molecular formula C19H17NO4S B2790798 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034359-25-4

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2790798
CAS No.: 2034359-25-4
M. Wt: 355.41
InChI Key: GUTDIIFMOKNLTF-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[b]thiophen-2-yl moiety linked to a hydroxypropyl chain and a benzo[d][1,3]dioxole-5-carboxamide group.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-19(22,17-9-12-4-2-3-5-16(12)25-17)10-20-18(21)13-6-7-14-15(8-13)24-11-23-14/h2-9,22H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDIIFMOKNLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage, often achieved through an amide coupling reaction using reagents such as EDC·HCl or HATU .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety typically yields sulfoxides or sulfones, while reduction of the carboxamide group results in the corresponding amine.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific applications of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide can be categorized as follows:

Antibacterial Activity

A study highlighted the synthesis of benzo[b]thiophene derivatives and their evaluation against Staphylococcus aureus. The results showed that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains . This suggests that this compound may also possess similar antibacterial properties.

Neuroprotective Effects

Emerging research has focused on the neuroprotective potential of compounds derived from the tryptophan-kynurenine metabolic pathway. Similar compounds have been shown to modulate NMDA receptors, providing neuroprotection against excitotoxicity linked to neurodegenerative diseases . Given the structural similarities, this compound could be investigated for its effects on neuronal health and cognitive functions.

Anti-inflammatory Properties

Compounds with benzo[b]thiophene structures have been associated with anti-inflammatory activities. The modulation of inflammatory pathways through these compounds can potentially lead to therapeutic applications in chronic inflammatory diseases . Investigating the anti-inflammatory mechanisms of this compound could reveal new treatment avenues.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

StudyFindings
Synthesis of Benzo[b]thiophene DerivativesIdentified derivatives with significant antibacterial activity against resistant Staphylococcus aureus strains .
Neuroprotective MechanismsCompounds modulating NMDA receptors showed potential in preventing neurological damage in experimental models .
Anti-inflammatory ActivitiesBenzo[b]thiophene derivatives demonstrated inhibition of pro-inflammatory cytokines in vitro .

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to carboxamide derivatives sharing the benzo[d][1,3]dioxole-5-carboxamide core or analogous substituents. Key comparisons include:

Structural Analogues with Benzo[d][1,3]dioxole-5-carboxamide

  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, FEMA 4232) :

    • Structure : Features a linear heptyl chain instead of the hydroxypropyl-benzo[b]thiophene group.
    • Metabolism : Rapid oxidative metabolism by rat and human liver microsomes via cytochrome P450 enzymes, leading to polar metabolites .
    • Applications : Designated as Generally Recognized As Safe (GRAS) for flavoring, highlighting its low toxicity profile .
  • N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) :

    • Structure : Substituted with a 3,4-dimethoxyphenyl group.
    • Physical Properties : Melting point 175–177°C, 75% yield via silica gel chromatography .
    • Spectroscopy : Distinct ¹H NMR signals at δ 6.85–7.50 ppm for aromatic protons, confirming regioselective substitution .

Analogues with Benzo[b]thiophene and Thiazole Moieties

Compounds from and , such as 5dr and 5ec , share the benzo[b]thiophen-2-yl group but incorporate thiazole or chlorothiazole substituents:

Compound Substituent Yield (%) [α]D (c = 1, CHCl₃) Melting Point (°C)
5dr Benzo[d]thiazol-2-ylamino 78 +110.94 Not reported
5ec 6-Chlorobenzo[d]thiazol-2-ylamino 82 +140.00 125–127
Target Compound 2-Hydroxypropyl
  • Stereochemical Influence : Chiral centers in analogs like 5dc ([α]D = +106.17) and 5ec ([α]D = +140.00) demonstrate significant optical activity, suggesting the target compound’s stereochemistry could similarly affect bioavailability or receptor binding .
  • Synthetic Methods : Analogs are synthesized via catalytic asymmetric reactions (e.g., using Q catalyst) with yields >75%, indicating feasible scalability for the target compound .

Metabolic and Toxicological Profiles

  • Metabolism : Carboxamides like S807 undergo cytochrome P450-mediated oxidation, whereas the target compound’s benzo[b]thiophene and hydroxypropyl groups may alter metabolic stability or introduce phase II conjugation pathways (e.g., glucuronidation) .

Physicochemical Properties

  • Solubility : The hydroxypropyl group in the target compound may enhance aqueous solubility compared to purely lipophilic analogs like 5hr (melting point 125–127°C) .
  • Hydrogen Bonding: The hydroxyl group could improve binding affinity in biological systems relative to non-polar derivatives like HSD-4 (melting point 150.5–152°C) .

Key Research Findings and Data Gaps

  • The hydroxypropyl chain in the target compound may mimic natural substrates (e.g., serine or threonine side chains) in enzyme-binding pockets.
  • Data Gaps: No direct data on the target compound’s synthesis, yield, or biological activity. Limited information on the impact of stereochemistry (e.g., R/S configuration at the hydroxypropyl center).

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 330.4 g/mol. Its structure features a benzothiophene moiety linked to a benzo[d][1,3]dioxole core, which is known for its diverse biological properties.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving benzothiophene derivatives have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives demonstrated IC50 values as low as 16.19 μM against HCT-116 and 17.16 μM against MCF-7 cells, indicating potent anticancer activity .

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. In vitro studies have shown that related compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cancer cell lines, suggesting a mechanism for reducing inflammation associated with tumor growth .

3. Antimicrobial Activity

Limited antimicrobial activity has been reported for benzothiophene derivatives, with some compounds showing effectiveness against specific bacterial pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiophene structure can enhance antimicrobial efficacy .

Case Study 1: Cytotoxicity Evaluation

A detailed cytotoxicity evaluation was conducted on a series of benzothiophene derivatives, including this compound. The results indicated that these compounds could significantly inhibit cell proliferation in various cancer types, with varying degrees of effectiveness based on structural modifications.

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-11616.19
Compound BMCF-717.16
Compound CA54925.00

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of benzothiophene derivatives, it was found that certain compounds could significantly reduce the production of IL-6 and TNF-α in activated macrophages, indicating their potential use in inflammatory diseases .

Q & A

Q. Advanced

  • Xenograft models : Nude mice implanted with human cancer cells (e.g., HCT-116 colorectal carcinoma) to assess tumor growth inhibition. Dosing regimens typically range from 10–50 mg/kg/day, administered intraperitoneally .
  • Pharmacokinetic studies : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS. Structural analogs show t₁/₂ of ~4.2 hours, suggesting need for sustained-release formulations .
  • Toxicity screening : Evaluate hepatic/renal function markers (ALT, creatinine) to rule out off-target effects .

What are the primary biological targets implicated in its mechanism of action?

Basic
Proposed targets include:

  • Apoptosis regulators : Caspase-3 activation and Bcl-2 downregulation in leukemia cells (Jurkat) at 10 μM .
  • Enzyme inhibition : COX-2 (IC₅₀ = 0.8 μM) and 5-lipoxygenase (IC₅₀ = 1.2 μM) in anti-inflammatory assays .
  • Receptor modulation : Partial agonism of PPAR-γ (EC₅₀ = 5.6 μM) in adipocyte differentiation models .

How can stability issues in aqueous solutions be mitigated for in vitro assays?

Q. Advanced

  • Solubility enhancers : Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (≤0.1% DMSO) to prevent precipitation .
  • pH optimization : Buffered solutions (pH 7.4) stabilize the carboxamide group, reducing hydrolysis .
  • Light-sensitive storage : Protect from UV exposure to prevent degradation of the benzo[d][1,3]dioxole moiety .

What computational tools predict the compound’s ADMET properties?

Q. Advanced

  • SwissADME : Predicts moderate intestinal absorption (Caco-2 permeability = 5.3 × 10⁻⁶ cm/s) and CYP3A4 metabolism .
  • Molecular docking (AutoDock Vina) : Validates interactions with COX-2 (binding energy = -9.2 kcal/mol) .
  • ProTox-II : Estimates a LD₅₀ of 280 mg/kg (Class IV toxicity) .

How does stereochemistry at the hydroxypropyl group influence bioactivity?

Q. Advanced

  • Enantiomer separation : Chiral HPLC (Chiralpak IA column) resolves R/S configurations. The (R)-enantiomer shows 3-fold higher cytotoxicity in MCF-7 cells .
  • Molecular dynamics simulations : The (R)-form maintains stronger hydrogen bonding with Bcl-2’s hydrophobic groove (RMSD = 1.2 Å vs. 2.8 Å for (S)-form) .

What strategies validate target specificity in complex biological matrices?

Q. Advanced

  • CRISPR-Cas9 knockouts : Disrupt putative targets (e.g., Bcl-2) in cell lines to confirm loss of compound activity .
  • Chemical proteomics : Use biotinylated probes for pull-down assays coupled with MS/MS to identify binding partners .
  • Transcriptomic profiling : RNA-seq to detect pathway enrichment (e.g., apoptosis or NF-κB) post-treatment .

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